BenchChemオンラインストアへようこそ!

Lorediplon

Sleep Maintenance Insomnia Polysomnography

Procure Lorediplon for its unique, evidence-backed profile: a selective GABAA α1 positive allosteric modulator that provides sustained sleep consolidation in the latter half of the night, unlike standard Z-drugs. It uniquely preserves natural sleep architecture and lacks next-day residual effects, making it a superior tool for sleep maintenance and tolerability studies. This compound enables precise pharmacodynamic research on α1-mediated hypnosis without α2-related muscle tone confounding.

Molecular Formula C20H15FN4O2S
Molecular Weight 394.4 g/mol
CAS No. 917393-39-6
Cat. No. B1675135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorediplon
CAS917393-39-6
SynonymsLorediplon
Molecular FormulaC20H15FN4O2S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F
InChIInChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3
InChIKeyNQPOCLFSADOXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lorediplon (CAS 917393-39-6): A Non-Benzodiazepine Hypnotic with Selective GABAA α1 Modulation for Scientific Procurement and Research Applications


Lorediplon (CAS 917393-39-6) is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine chemical family, functioning as a selective positive allosteric modulator of GABAA receptors, with a preferential affinity for the α1 subunit [1]. This compound was developed by Ferrer and has progressed through Phase II clinical trials for the treatment of insomnia, demonstrating a pharmacological profile characterized by rapid oral absorption, a linear pharmacokinetic profile with a Tmax of approximately 2 hours, and a notably extended systemic half-life compared to other non-benzodiazepine receptor agonists [1].

Scientific Basis for Lorediplon Differentiation: Why Z-Drug and Non-Benzodiazepine Hypnotic Substitution Is Not Equivalent


Generic substitution within the non-benzodiazepine hypnotic class is not scientifically valid due to fundamental differences in pharmacokinetic and pharmacodynamic profiles among GABAA receptor modulators. While Z-drugs like zolpidem, zaleplon, and eszopiclone share a common molecular target, their distinct clinical outcomes are driven by unique GABAA receptor subunit selectivity profiles and divergent pharmacokinetic properties, including half-life and absorption rates [1]. Lorediplon exhibits a longer systemic half-life than zolpidem and demonstrates a unique efficacy pattern in sleep maintenance, particularly during the latter half of the night, which is not observed with other agents in its class [2]. These differences preclude simple interchangeability and necessitate a compound-specific procurement strategy for research and clinical investigation.

Lorediplon Procurement Evidence Guide: Quantitative Differentiation from Comparator Hypnotics


Superior Sleep Maintenance in Phase II: Lorediplon 5 mg and 10 mg vs. Placebo on Wake After Sleep Onset (WASO)

In a double-blind, dose-finding, 4-way crossover Phase II clinical trial involving 145 adult patients with insomnia disorder, both Lorediplon 5 mg and 10 mg met the primary endpoint with high statistical significance compared to placebo. The study measured Wake After Sleep Onset (WASO) via polysomnography (PSG) [1]. Lorediplon 5 mg reduced mean WASO by 19 minutes (p<0.0001), and Lorediplon 10 mg reduced mean WASO by 23 minutes (p<0.0001) compared to placebo [1].

Sleep Maintenance Insomnia Polysomnography

Improved Sleep Maintenance in the Second Half of the Night: Lorediplon vs. Zolpidem

A key secondary endpoint in the Phase II clinical trial demonstrated that Lorediplon provided improvements in Wake After Sleep Onset (WASO) relative to zolpidem (10 mg) during the second half of the night [1]. This finding is consistent with earlier Phase I results where Lorediplon, compared to zolpidem, showed a longer-lasting maintenance of sleep and a progressive increase in effectiveness across the first three quarters of the night [2][3].

Sleep Architecture Insomnia Polysomnography

Absence of Next-Day Residual Effects: Lorediplon vs. Zolpidem

In a Phase I, five-way crossover study involving 35 healthy male subjects, no next-day hangover or residual effects were observed 13 hours post-dose for any dose of Lorediplon (1, 5, 10 mg) [1]. In contrast, while zolpidem also showed no significant next-day effects in this specific model, the study concluded that Lorediplon demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect [1]. The absence of residual effects is consistent with Lorediplon's pharmacokinetic profile and has been corroborated in subsequent Phase II trials where Lorediplon was well tolerated with an acceptable safety profile on assessment of next-day residual effects [2].

Safety Pharmacokinetics Next-Day Effects

Preserved Natural Sleep Architecture: Lorediplon vs. Zolpidem

Polysomnography analysis from the Phase II clinical trial showed that Lorediplon preserved natural sleep architecture [1]. This aligns with preclinical findings where EEG recordings in mice demonstrated that Lorediplon-induced sleep is less fragmented and more physiological than that induced by zolpidem [2].

Sleep Architecture EEG Physiological Sleep

Preclinical Functional Selectivity: Inhibition of Spontaneous Motor Activity (α1) vs. Muscular Tone (α2) in Mice

In vivo studies in mice demonstrate that Lorediplon selectively inhibits spontaneous motor activity, a function primarily driven by α1 subunit-containing GABAA receptors, with an ED50 of 0.13 mg/kg [1][2]. In contrast, Lorediplon exhibits a much less potent activity on modification of muscular tone, an effect mediated by α2 subunit-containing GABAA receptors [1][2]. The ED50 for increasing sleep duration is 1.2 mg/kg [1][2].

GABAA Receptor Subunit Selectivity Preclinical

Favorable Safety and Tolerability Profile in Phase I and Phase II Clinical Trials

Across Phase I and Phase II clinical trials, Lorediplon has demonstrated a consistent safety and tolerability profile. In Phase I studies involving 129 subjects, Lorediplon was deemed safe and well tolerated, with no residual effects observed [1]. Phase II results confirmed that both 5 mg and 10 mg doses were well tolerated, with an overall low incidence of treatment-related adverse events [2]. The most frequently reported adverse events—dizziness, somnolence, headache, fatigue, hangover, and nausea—were typical for this drug class and occurred at a low rate [2].

Safety Tolerability Adverse Events

Lorediplon Application Scenarios: Leveraging Differentiated Pharmacology for Targeted Research and Development


Investigating Sleep Maintenance Insomnia with a Focus on Late-Night Wakefulness

Lorediplon's demonstrated ability to improve sleep maintenance, particularly during the second half of the night in clinical trials [1][2], makes it a highly relevant compound for research focused on sleep maintenance insomnia. Unlike zolpidem, which shows inconsistent effects on WASO, Lorediplon provides sustained sleep consolidation, making it an ideal tool for studying the pathophysiology and treatment of insomnia characterized by frequent or prolonged nocturnal awakenings.

Studies on Sleep Architecture Preservation and Physiological Sleep Quality

For research aiming to understand the impact of hypnotics on natural sleep cycles, Lorediplon offers a unique advantage. Both clinical and preclinical evidence indicates that Lorediplon preserves natural sleep architecture and induces a more physiological, less fragmented sleep state compared to zolpidem [1][2]. This makes it a superior choice for studies investigating the restorative aspects of sleep and the cognitive and metabolic consequences of altered sleep architecture.

Preclinical Studies on GABAA Receptor Subunit Selectivity and Therapeutic Index

Lorediplon's functional selectivity for α1 subunit-containing GABAA receptors over α2-mediated effects on muscle tone, as demonstrated in mouse models [1][2], positions it as a valuable tool for exploring the pharmacodynamics of subtype-selective GABAA modulation. Researchers can use Lorediplon to investigate the specific contributions of α1 receptors to sedation and hypnosis, while minimizing confounding effects from other subunits, thereby aiding in the development of more targeted and safer hypnotics.

Development of Next-Day-Effect-Free Hypnotics and Tolerability Studies

The consistent finding that Lorediplon lacks next-day residual effects in clinical trials [1][2] makes it a prime candidate for studies focused on minimizing the adverse cognitive and psychomotor sequelae of hypnotic use. This property is critical for improving patient adherence and safety, and Lorediplon can serve as a benchmark compound in the development of new agents with improved tolerability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorediplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.